4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide
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Overview
Description
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide is a complex organic compound that features a combination of imidazole, methoxyphenyl, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide typically involves multi-step organic reactions. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, while the thiadiazole moiety is formed through the reaction of thiosemicarbazide with appropriate aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, such as erbium triflate, to facilitate the formation of highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolium salts.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include imidazolium salts, dihydro derivatives, and halogenated aromatic compounds .
Scientific Research Applications
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities, while the thiadiazole moiety can interact with biological membranes, altering their properties . These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole moiety.
Thiabendazole: An antihelmintic agent with a thiadiazole ring.
Uniqueness
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide is unique due to its combination of imidazole, methoxyphenyl, and thiadiazole moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
69463-97-4 |
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Molecular Formula |
C17H22IN5O2S |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)azanium;iodide |
InChI |
InChI=1S/C17H21N5O2S.HI/c1-11(2)15-20-21-17(25-15)22(16-18-8-9-19-16)10-14(23)12-4-6-13(24-3)7-5-12;/h4-7,11H,8-10H2,1-3H3,(H,18,19);1H |
InChI Key |
XAMQYYWWEGEIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)[NH+](CC(=O)C2=CC=C(C=C2)OC)C3=NCCN3.[I-] |
Origin of Product |
United States |
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